molecular formula C17H21N3O2 B2538260 tert-Butyl 2-phenyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate CAS No. 1310796-20-3

tert-Butyl 2-phenyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No.: B2538260
CAS No.: 1310796-20-3
M. Wt: 299.374
InChI Key: ICNBNCIXLIGCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-phenyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core with a phenyl substituent at position 2 and a tert-butyl carbamate protecting group at position 4. This structure is of significant interest in medicinal chemistry, particularly as a scaffold for kinase inhibitors. The tert-butyl group enhances solubility and stability during synthesis, while the phenyl substituent may influence binding affinity to biological targets through hydrophobic interactions .

Properties

IUPAC Name

tert-butyl 2-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)19-10-9-15-13(11-19)12-20(18-15)14-7-5-4-6-8-14/h4-8,12H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNBNCIXLIGCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NN(C=C2C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 2-phenyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine. Subsequent Suzuki cross-coupling reactions with various boronic acids and alkylation reactions yield the final product .

Chemical Reactions Analysis

tert-Butyl 2-phenyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrazole rings, depending on the reagents and conditions used.

Common reagents for these reactions include halogenating agents, acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds within the pyrazolo[4,3-c]pyridine class exhibit anticancer properties. Studies have demonstrated that tert-butyl 2-phenyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Tumor Growth

In a study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines. The results showed a significant decrease in cell viability at concentrations of 10 µM and higher, suggesting its potential as an anticancer agent .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Pyrazolo compounds are known to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

A study conducted on mice models of neurodegeneration reported that administration of this compound resulted in reduced neuroinflammation and improved cognitive function compared to control groups .

Anti-inflammatory Properties

Another area of application is its anti-inflammatory potential. The compound has shown promise in reducing inflammation markers in vitro and in vivo.

Case Study: Reduction of Inflammatory Markers

In vitro studies indicated that treatment with the compound led to a decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures . This suggests its potential use in treating inflammatory diseases.

Absorption and Distribution

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and good blood-brain barrier permeability, making it suitable for central nervous system-targeted therapies.

Safety Profile

While preliminary studies suggest a favorable safety profile, further toxicological assessments are necessary to fully understand the compound's long-term effects and safety margins.

Table 2: Pharmacokinetic Properties

PropertyValue
GI AbsorptionHigh
Blood-Brain Barrier PermeabilityYes
ToxicityUnder investigation

Mechanism of Action

The mechanism of action of tert-Butyl 2-phenyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate involves its interaction with cellular proteins and enzymes. It induces apoptosis by activating poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and caspase 9, leading to cell death . The compound also affects the expression levels of microtubule-associated protein 1-light chain 3 (LC3) and PCNA, which are involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties Reference
tert-Butyl 2-phenyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (Target) Phenyl (2) C18H23N3O2 313.40 Hydrophobic interactions via phenyl; tert-butyl enhances stability -
tert-Butyl 3-amino-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Amino (3), Methyl (2) C12H20N4O2 252.32 Half-chair dihydropyridine ring; hydrogen bonding via amino group; potential kinase inhibitor
tert-Butyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate None (2) C11H17N3O2 223.27 Lower molecular weight; lacks phenyl, reducing hydrophobic interactions
tert-Butyl 2-ethyl-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Ethyl (2), Hydroxymethyl (7) C14H23N3O3 281.36 Hydroxymethyl improves solubility; ethyl adds steric bulk
tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Amino (3) C11H18N4O2 238.29 Amino group introduces basicity; potential for hydrogen bonding
tert-Butyl 6,7-dihydro-3-iodo-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Iodo (3) C11H16IN3O2 349.18 Heavy atom effect; halogen bonding potential; higher molecular weight

Key Findings from Comparative Studies

Substituent Effects on Bioactivity The phenyl group at position 2 in the target compound enhances hydrophobic interactions with kinase ATP-binding pockets, a feature absent in analogs like the unsubstituted derivative (MW 223.27) . Amino-substituted analogs (e.g., C12H20N4O2) exhibit hydrogen-bonding capabilities, which may improve target selectivity but reduce metabolic stability compared to the phenyl-substituted target .

Impact on Physicochemical Properties Hydroxymethyl or ethyl substituents (e.g., C14H23N3O3) improve aqueous solubility but introduce metabolic liabilities, such as oxidation pathways .

Crystallographic Insights

  • The dihydropyridine ring in tert-butyl-protected analogs adopts a half-chair conformation, as seen in C12H20N4O2 (triclinic system, α = 85.837°, β = 86.794°) . Steric effects from substituents like phenyl or ethyl may subtly distort this conformation.

Safety and Handling

  • Most analogs, including the target compound, require handling under controlled conditions due to hazards such as skin/eye irritation (e.g., H317, H319 warnings) .

Biological Activity

tert-Butyl 2-phenyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula: C17_{17}H21_{21}N3_{3}O2_{2}
  • Molecular Weight: 299.37 g/mol
  • CAS Number: 1310796-20-3

The compound features a pyrazolo[4,3-c]pyridine core with a tert-butyl ester at the 5-position and a phenyl group at the 2-position. This unique structure contributes to its biological activity by enabling interactions with various biomolecules.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested:
    • K562 (human chronic myeloid leukemia)
    • MV4-11 (acute myeloid leukemia)
    • MCF-7 (breast cancer)

The compound induces apoptosis in these cell lines by activating caspase pathways and decreasing the expression of proliferating cell nuclear antigen (PCNA), a marker associated with cell proliferation.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. For instance, it has been shown to interact with enzymes that regulate apoptosis and cell cycle progression. The modulation of these pathways can lead to enhanced apoptosis in tumor cells while sparing normal cells, which is crucial for developing targeted cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Variations in substituents on the pyrazolo[4,3-c]pyridine scaffold have been explored to enhance potency and selectivity:

Substituent Effect on Activity
Phenyl group at C2Enhances binding affinity to target proteins
Tert-butyl ester at C5Improves solubility and bioavailability

Studies suggest that modifications to the phenyl group or the ester can significantly impact the compound's efficacy against specific cancer types .

Case Studies and Research Findings

  • In Vitro Studies:
    • A study demonstrated that the compound had an EC50_{50} value of approximately 2.1 μM against K562 cells, indicating moderate potency. Further optimization led to derivatives with improved activity profiles .
  • In Vivo Models:
    • In animal models of cancer, treatment with this compound resulted in significant tumor reduction compared to controls, supporting its potential as an anticancer agent .

Conclusion and Future Directions

The biological activity of this compound highlights its promise as a therapeutic agent in oncology. Ongoing research aims to refine its structure for enhanced potency and selectivity while minimizing potential side effects.

Future studies should focus on:

  • Detailed pharmacokinetic profiling.
  • Exploration of combination therapies with existing chemotherapeutics.
  • Investigation into its effects on other disease models beyond cancer.

This compound represents a significant advancement in the search for novel anticancer agents and underscores the importance of continued research into pyrazolopyridine derivatives.

Q & A

Q. How can the synthesis of tert-butyl 2-phenyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate be optimized to improve yield and purity?

To optimize synthesis, consider the following:

  • Reagent stoichiometry : Adjust molar ratios of tert-butyl nitrite and copper(I) bromide to minimize side reactions. For example, a 1:1.2 molar ratio of tert-butyl nitrite to starting material improved yields to 74.2% in a related pyrazolo-pyridine synthesis .
  • Temperature control : Maintain reaction temperatures at 50°C to prevent decomposition, as higher temperatures may lead to by-products like imidazole derivatives .
  • Purification : Use gradient elution in column chromatography (e.g., hexane/ethyl acetate) to separate closely eluting intermediates. LC/MS can confirm purity (e.g., m/z 508 [M+H]+ for a derivative) .

Q. What analytical methods are recommended for characterizing intermediates in the synthesis of this compound?

  • Mass spectrometry (LC/MS) : Confirm molecular weight and detect impurities (e.g., m/z 508 [M+H]+ in a related compound) .
  • TLC monitoring : Track reaction progress using silica gel plates with UV visualization .
  • NMR spectroscopy : Assign stereochemistry and detect residual solvents. For example, triclinic crystal data (a = 6.3151 Å, α = 85.837°) can guide NMR peak assignments for diastereomers .

Q. How can crystallographic data validate the molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and intermolecular interactions. For a tert-butyl pyrazolo-pyridine analog, SC-XRD confirmed a triclinic crystal system (space group P1) with hydrogen bonds between the amino group and carboxylate oxygen (N–H···O distance: 2.89 Å), stabilizing the lattice . Use SHELX programs for structure refinement .

Advanced Research Questions

Q. What strategies are effective for functionalizing the pyrazolo-pyridine core to enhance biological activity?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., chloro, trifluoromethyl) at the 2-phenyl position to modulate kinase inhibition. For example, a 4-chloro-3,5-dimethylphenyl substituent improved binding affinity in kinase inhibitors .
  • Post-synthetic modifications : Use palladium-catalyzed cross-coupling to install aryl or heteroaryl groups at the 3-position, as demonstrated in analogs with imidazole or oxazole substituents .

Q. How can structural data resolve contradictions in biological activity between analogs?

  • SAR studies : Compare analogs like tert-butyl 3a-benzyl-2-methyl-3-oxo derivatives (CAS 193274-02-1) to identify critical substituents. For instance, benzyl groups at the 3a-position may sterically hinder target binding .
  • Docking simulations : Use crystallographic data (e.g., unit cell parameters from ) to model interactions with kinase ATP-binding pockets. Adjust torsion angles (e.g., γ = 87.733°) to optimize fit .

Q. What experimental approaches mitigate instability of this compound under acidic or oxidative conditions?

  • Protective groups : Retain the tert-butyl carbamate group during synthesis to shield the amine from oxidation .
  • Stability assays : Monitor degradation via HPLC under varying pH (e.g., pH 2–9) and temperatures (25–50°C). For analogs, decomposition above 50°C was linked to carbamate cleavage .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?

  • DFT calculations : Calculate Fukui indices to identify nucleophilic sites. For pyrazolo-pyridines, the 7-position is often more reactive due to electron-rich pyridine nitrogen .
  • Molecular dynamics (MD) : Simulate reaction trajectories with tert-butyl nitrite to predict nitration sites. MD studies on related compounds showed preferential attack at the 3-position .

Q. What methods validate intermolecular interactions in co-crystals of this compound with target proteins?

  • SC-XRD : Resolve hydrogen bonds between the carbamate carbonyl and protein residues (e.g., lysine NH2 groups). For a similar compound, intermolecular N–H···O bonds (2.89 Å) were critical for lattice stability .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to correlate interaction strength with substituent effects .

Methodological Considerations

Q. How should researchers address low yields in multi-step syntheses of this compound?

  • Intermediate trapping : Isolate and characterize unstable intermediates (e.g., tert-butyl 2-amino derivatives) via LC/MS before proceeding .
  • Catalyst screening : Test copper(I) bromide vs. chloride; bromide improved yields by 15% in a nitro-group installation step .

Q. What protocols ensure reproducibility in scaled-up syntheses?

  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and automate reagent addition .
  • DoE optimization : Apply factorial design to variables like temperature (50–70°C) and stirring rate (300–500 rpm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.